molecular formula C18H29N5O B5601070 2-{[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]carbonyl}-1-methylazepane

2-{[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]carbonyl}-1-methylazepane

Cat. No.: B5601070
M. Wt: 331.5 g/mol
InChI Key: RXNNPPKREOLTHI-UHFFFAOYSA-N
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Description

2-{[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]carbonyl}-1-methylazepane is a useful research compound. Its molecular formula is C18H29N5O and its molecular weight is 331.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.23721057 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiproliferative Activity

A study by Mallesha et al. (2012) focused on the synthesis of derivatives similar to the chemical structure of interest and evaluated their antiproliferative activity against human cancer cell lines. Compounds demonstrated promising activity, suggesting potential applications in cancer therapy research (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Material Science and Polymer Synthesis

Research by Hattori and Kinoshita (1979) explored the synthesis of polyamides containing theophylline and thymine, indicating the chemical compound’s utility in creating novel polymers with potential applications in material science and engineering (Hattori & Kinoshita, 1979).

Unusual Polyimides

A study conducted by White, Scaia, and Snider (1984) described the synthesis of unusual high-molecular-weight polyimides using diaminoalkanes, showing the compound's applicability in developing new materials with unique properties (White, Scaia, & Snider, 1984).

N-Acyliminium Ion Chemistry

Research by Veerman et al. (2003) utilized N-acyliminium ion chemistry for synthesizing bridged piperazine-3-ones, demonstrating innovative approaches to creating structurally complex N-heterocycles (Veerman, Bon, Hue, Gironés, Rutjes, van Maarseveen, & Hiemstra, 2003).

CO2 Capture Research

A study by Freeman, Davis, and Rochelle (2010) highlighted the degradation resistance of aqueous piperazine solutions in carbon dioxide capture processes, indicating the compound’s relevance in environmental and sustainability research (Freeman, Davis, & Rochelle, 2010).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be used in pharmaceuticals, materials science, or other areas of chemistry .

Properties

IUPAC Name

[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-(1-methylazepan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O/c1-14-13-15(2)20-18(19-14)23-11-9-22(10-12-23)17(24)16-7-5-4-6-8-21(16)3/h13,16H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNNPPKREOLTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3CCCCCN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.